2-Ethyl-2-methyl-1,3-propanediol butylcarbamate carbamate
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Overview
Description
2-[(Carbamoyloxy)methyl]-2-methylbutyl butylcarbamate is a chemical compound with the molecular formula C12H24N2O4 and a molar mass of 260.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(carbamoyloxy)methyl]-2-methylbutyl butylcarbamate typically involves the reaction of 2-methylbutylamine with butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted with carbamoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(Carbamoyloxy)methyl]-2-methylbutyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-[(Carbamoyloxy)methyl]-2-methylbutyl butylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of various industrial products, including coatings, adhesives, and polymers
Mechanism of Action
The mechanism of action of 2-[(carbamoyloxy)methyl]-2-methylbutyl butylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Carisoprodol: A centrally-acting skeletal muscle relaxant with a similar carbamate structure.
2-[(Carbamoyloxy)methyl]-2-methylbutyl isopropylcarbamate: Another compound with a similar structure but different functional groups.
Uniqueness
2-[(Carbamoyloxy)methyl]-2-methylbutyl butylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
25384-73-0 |
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Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylbutyl] N-butylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-4-6-7-14-11(16)18-9-12(3,5-2)8-17-10(13)15/h4-9H2,1-3H3,(H2,13,15)(H,14,16) |
InChI Key |
BJBAFESJPDKJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCC(C)(CC)COC(=O)N |
Origin of Product |
United States |
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